1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 4-amino position with a 3-(propan-2-yloxy)propyl chain. The 3-chloro-4-methylphenyl group enhances hydrophobic interactions in target binding, while the isopropyloxypropyl side chain may improve solubility and membrane permeability . Pyrazolo[3,4-d]pyrimidine derivatives are widely studied as kinase inhibitors, though the specific biological targets of this compound remain underexplored in the provided evidence.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-12(2)25-8-4-7-20-17-15-10-23-24(18(15)22-11-21-17)14-6-5-13(3)16(19)9-14/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCVACUGQPSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCOC(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the 3-chloro-4-methylphenyl group: This step can be achieved through a substitution reaction, where the pyrazolopyrimidine core is reacted with a chlorinated aromatic compound.
Attachment of the propan-2-yloxypropyl group: This step involves the alkylation of the intermediate compound with a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Affecting cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Modifications and Kinase Inhibition Profiles
The table below compares key structural analogs and their reported activities:
Key Observations
Substituent Effects on Kinase Selectivity: The target compound’s 3-chloro-4-methylphenyl group is distinct from the isopropyl group in the RET inhibitor (). Hydrophobic substituents at the 1-position are critical for binding to kinase ATP pockets, but bulkier groups (e.g., 3-chloro-4-methylphenyl) may alter selectivity compared to smaller substituents like isopropyl . In Ibrutinib intermediates (), the 4-phenoxyphenyl group contributes to BTK inhibition, suggesting that the target compound’s 3-chloro-4-methylphenyl group could similarly modulate target affinity.
Solubility and Pharmacokinetics :
- The 3-(propan-2-yloxy)propyl chain in the target compound introduces an ether linkage, which may enhance aqueous solubility compared to purely alkyl chains (e.g., morpholinylethyl in ) .
- Morpholine-containing analogs () exhibit improved solubility and blood-brain barrier penetration, whereas the target compound’s isopropyloxy group may prioritize peripheral tissue distribution .
The target compound lacks these modifications, suggesting a different binding mode .
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 359.84 g/mol
Structural Features
The compound features:
- A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
- A chloro-methylphenyl substituent that enhances its pharmacological profile.
- An ether linkage that may influence its solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve:
- Induction of Apoptosis : The compound increases the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
- Inhibition of Cell Migration : It has been shown to reduce the migration of cancer cells, indicating potential use in preventing metastasis .
Mechanistic Studies
The biological mechanisms underlying the activity of this compound include:
- Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest in the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .
- Protein Expression Modulation : It alters the expression of key proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin, further supporting its role in cancer therapy .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest additional biological activities:
- Antimicrobial Activity : The compound has shown promise against bacterial strains, although detailed mechanisms remain to be elucidated.
- Neuroprotective Effects : Some derivatives of pyrazolo-pyrimidine compounds have indicated neurotropic activity, suggesting potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Findings from Studies
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibits potent cytotoxicity against multiple cancer cell lines with IC values significantly lower than standard chemotherapeutics.
- Mechanistic Insights : Investigations into the signaling pathways indicated that the compound inhibits NF-kB activation, a key pathway involved in cancer progression and inflammation .
- Comparative Studies : When compared to other compounds with similar structures, this pyrazolo-pyrimidine derivative displayed superior potency and selectivity towards cancer cells over normal cells, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
